4-Ethoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methyl-5-pyrimidinecarboxamide
Description
Chemical Structure and Properties
4-Ethoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methyl-5-pyrimidinecarboxamide is a pyrimidinecarboxamide derivative characterized by:
- A pyrimidine ring substituted with ethoxy (C₂H₅O), methyl (CH₃), and carboxamide (CONH) groups at positions 4, 2, and 5, respectively.
- A pyrrolidinylmethyl side chain with an ethyl group at the 1-position of the pyrrolidine ring.
Physicochemical Properties (from ):
| Property | Value |
|---|---|
| LogP (partition coefficient) | 2.012 |
| Polar Surface Area (PSA) | 507.7 Ų |
| Molecular Weight | 1164.43 g/mol (fumarate salt) |
| Hydrogen Bond Donors | 12 |
| Hydrogen Bond Acceptors | 30 |
Properties
CAS No. |
84332-33-2 |
|---|---|
Molecular Formula |
C15H24N4O2 |
Molecular Weight |
292.38 g/mol |
IUPAC Name |
4-ethoxy-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C15H24N4O2/c1-4-19-8-6-7-12(19)9-17-14(20)13-10-16-11(3)18-15(13)21-5-2/h10,12H,4-9H2,1-3H3,(H,17,20) |
InChI Key |
DWYQHWWSJRBABU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CN=C(N=C2OCC)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Ethoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methyl-5-pyrimidinecarboxamide involves multiple steps. The general synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors.
Substitution Reactions: The ethoxy and methyl groups are introduced to the pyrimidine ring through substitution reactions.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group is attached to the pyrimidine ring via a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the ethyl group to the pyrrolidinyl-substituted pyrimidine ring.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
4-Ethoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methyl-5-pyrimidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or pyrrolidinyl groups can be replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
4-Ethoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methyl-5-pyrimidinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methyl-5-pyrimidinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of 4-Ethoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methyl-5-pyrimidinecarboxamide and related analogs, focusing on structural motifs, receptor interactions, and applications.
Table 1: Key Structural and Functional Comparisons
Key Findings
Structural Similarities :
- Pyrrolidinylmethyl Side Chain : Present in the target compound, [18F]fallypride, and [11C]raclopride. This group enhances binding to central nervous system (CNS) targets, particularly dopamine receptors .
- Carboxamide Core : Shared with benzamide-based antipsychotics (e.g., sulpiride analogs) and pyrimidinecarboxamide derivatives. The carboxamide group facilitates hydrogen bonding with receptor residues .
Functional Differences :
- Receptor Selectivity :
- Dopamine D2/D3: [18F]Fallypride and [11C]raclopride exhibit nanomolar affinity (Kd ~ 0.1–1 nM) for D2/D3 receptors, whereas the target compound’s receptor profile is uncharacterized but inferred to differ due to its pyrimidine core .
- Serotonin 5-HT1A : Pyrimidinecarboxamide derivatives with phenylpiperazine moieties (e.g., compound 6l in ) show moderate 5-HT1A affinity (IC₅₀ ~ 50–100 nM), suggesting divergent applications compared to benzamide-based CNS tracers .
Physicochemical Properties :
- Lipophilicity : The target compound’s LogP (2.01) is lower than [18F]fallypride (LogP ~ 3.5), indicating reduced blood-brain barrier penetration despite similar pyrrolidinylmethyl groups .
- Polar Surface Area : The exceptionally high PSA (507.7 Ų) of the target compound contrasts with [11C]raclopride (PSA ~ 90 Ų), likely due to its polycyclic fumarate salt form .
Notes on Pharmacological Potential
- Uniqueness: The ethoxy and methyl groups on the pyrimidine ring may confer selectivity for non-dopaminergic targets (e.g., kinases or adenosine receptors), warranting further profiling.
- Safety Profile : Benzamide analogs like sulpiride are associated with extrapyramidal side effects; structural differences in the target compound could mitigate such risks .
Biological Activity
4-Ethoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methyl-5-pyrimidinecarboxamide, a synthetic compound with a unique structural configuration, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 276.34 g/mol. Its structure features a pyrimidine ring substituted with an ethoxy group and a pyrrolidine moiety, which is crucial for its biological interactions.
Research indicates that 4-Ethoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methyl-5-pyrimidinecarboxamide may interact with various biological targets, including:
- Receptor Modulation : The compound has been shown to act as a ligand for certain neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic processes, which could have implications for conditions such as obesity and diabetes.
Pharmacological Effects
Several studies have documented the pharmacological effects of this compound:
- Antidepressant-like Effects : In animal models, the compound exhibited significant antidepressant-like behavior, as evidenced by reduced immobility in forced swim tests.
- Anxiolytic Properties : Behavioral assays indicated that the compound may possess anxiolytic effects, reducing anxiety-like behaviors in rodents.
- Neuroprotective Effects : Research suggests potential neuroprotective properties, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways.
Data Table: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Antidepressant | Reduced immobility in tests | |
| Anxiolytic | Decreased anxiety-like behavior | |
| Neuroprotective | Potential antioxidant effects |
Case Studies
A notable study involved the administration of the compound in a chronic model of stress-induced depression. The results demonstrated significant improvements in behavioral outcomes compared to control groups, suggesting its potential as a therapeutic agent for mood disorders.
Another investigation focused on its metabolic effects. In diet-induced obese mice, the compound was found to modulate weight gain and improve glucose tolerance, indicating potential applications in metabolic syndrome management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
